molecular formula C19H15N5O2 B2750808 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863019-49-2

3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B2750808
CAS番号: 863019-49-2
分子量: 345.362
InChIキー: AKQPPAICWFZEKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, is recognized in chemical research as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) [1] . PDE10A is a dual-substrate enzyme highly enriched in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems, making it a prominent target for investigating psychiatric and neurological disorders [1] . By selectively inhibiting PDE10A, this molecule increases intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating striatal output and dopaminergic and glutamatergic signaling pathways. Its primary research value lies in its utility as a pharmacological tool for probing the complex neurobiology of the basal ganglia and for evaluating the therapeutic potential of PDE10A inhibition in preclinical models of schizophrenia, Huntington's disease, and other conditions characterized by striatal dysfunction [2] . The compound's specific structural profile contributes to its potency and selectivity, offering researchers a precise means to dissect PDE10A's role in synaptic plasticity and behavior.

特性

IUPAC Name

3-(4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-7-9-15(10-8-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQPPAICWFZEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenacyl bromide to form an intermediate, which is then subjected to cyclization with triazole derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds within the triazolo-pyrimidine class possess significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, modifications to the triazole or pyrimidine moieties can enhance selectivity towards specific cancer types, making them potential candidates for targeted cancer therapies.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Investigations into its efficacy against bacteria and fungi have revealed that it can disrupt cellular functions in microbial cells, leading to cell death. This makes it a candidate for developing new antibiotics or antifungal agents.

Inhibition of Enzymatic Activity

Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes. The ability to modulate enzyme activity positions this compound as a potential therapeutic agent for metabolic disorders.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may offer neuroprotective benefits. In vitro studies indicate potential mechanisms that could protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

StudyFindingsImplications
Anticancer Activity A derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines.Potential for development into a chemotherapeutic agent targeting breast cancer.
Antimicrobial Efficacy Showed significant inhibition against Staphylococcus aureus and Candida albicans with MIC values below 10 µg/mL.Could lead to new treatments for resistant bacterial infections and fungal diseases.
DPP-IV Inhibition Exhibited competitive inhibition with an IC50 of 25 nM in enzymatic assays.Suggests potential use in managing type 2 diabetes through oral medication development.
Neuroprotection In vitro tests indicated reduced apoptosis in neuronal cell cultures exposed to oxidative stress when treated with the compound.May lead to new therapies for neurodegenerative conditions by protecting brain cells from damage.

類似化合物との比較

Key Observations:

Aryl Substituents: The 4-methylphenyl group in the target compound balances lipophilicity and steric effects compared to electron-rich substituents like 3,4-dimethoxyphenyl (in ) or polar groups like 4-chlorophenoxy (in ). Fluorinated or chlorinated aryl moieties (e.g., in ) may enhance binding affinity to hydrophobic pockets in biological targets but could reduce solubility.

Planarity and Conjugation: All triazolopyrimidinone derivatives exhibit coplanar ring systems (deviation <0.03 Å), ensuring strong conjugation and stability . Dihedral angles with substituents (e.g., 87.74° for 4-chlorophenoxy in ) influence molecular conformation and interaction with biological targets.

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy or piperazinyl groups (in ) improve aqueous solubility compared to the target compound’s methylphenyl and phenylethyl substituents.
  • Metabolic Stability : Fluorinated analogs (e.g., in ) resist oxidative metabolism, whereas electron-donating groups (e.g., methoxy in ) may increase susceptibility to demethylation.
  • Biological Activity: Thiazolo-pyrimidinones (in ) with thioxo groups show antimicrobial activity, suggesting that sulfur incorporation could modulate target specificity. However, triazolopyrimidinones are more commonly explored as kinase inhibitors or anti-inflammatory agents.

生物活性

The compound 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate triazole and pyrimidine moieties. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound along with various derivatives. The synthetic routes often utilize starting materials such as substituted phenyl groups and carbonyl compounds to achieve the desired structure .

Anti-inflammatory Effects

One of the prominent biological activities of this compound is its anti-inflammatory properties. Research indicates that derivatives of triazolopyrimidines exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, studies have shown that certain derivatives possess IC50 values against COX-1 and COX-2 comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could be a promising candidate for developing new anti-inflammatory agents.

Anticancer Activity

Emerging studies have indicated that triazolopyrimidine derivatives may also exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . For example, certain derivatives have demonstrated efficacy against various cancer cell lines in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications at specific positions on the triazole and pyrimidine rings can significantly influence their potency and selectivity against COX enzymes or cancer cells. For instance:

  • Substituents at the para position of the phenyl ring enhance anti-inflammatory activity.
  • Electron-donating groups increase the overall potency against COX enzymes.

Research has shown that specific substitutions can lead to improved bioavailability and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), compounds similar to 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibited significant reductions in swelling compared to control groups treated with standard NSAIDs .
  • Cell Line Studies : In vitro assays using human cancer cell lines showed that certain derivatives could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for this compound, and which steps require optimization?

The synthesis typically involves multi-step reactions, starting with pyrimidine or thiazole precursors. Key steps include cyclization to form the triazolo core and introducing substituents via nucleophilic substitution or cross-coupling reactions. Optimization should focus on:

  • Solvent selection (polar aprotic solvents for cyclization).
  • Catalyst choice (e.g., palladium for Suzuki-Miyaura coupling).
  • Purification methods (column chromatography or recrystallization) to enhance yield and purity. Batch reactors are common, but flow chemistry (as in ) could improve reproducibility for scaled-up synthesis .

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : Use 1H/13C NMR and 2D techniques (COSY, HMBC) to verify connectivity, particularly for the triazolo ring and substituents.
  • X-ray crystallography : Provides definitive geometric data, as demonstrated in for analogous triazolopyrimidinones.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive heterocycles ( ).
  • Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines.
  • Antimicrobial screening : Disk diffusion or microdilution assays, referencing protocols from for related compounds .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize triazolo ring formation under flow chemistry?

Apply DoE to systematically vary parameters:

  • Temperature (80–120°C for cyclization).
  • Residence time (optimized via flow rate adjustments).
  • Reagent stoichiometry (e.g., diazo compound ratios). Response surface methodology (RSM) can identify optimal conditions, as shown in for flow-based syntheses of heterocycles .

Q. How to resolve discrepancies between computational and experimental data on tautomerism?

  • Variable-temperature NMR : Probe tautomeric equilibria in solution.
  • Solvent-dependent DFT calculations : Account for solvation effects.
  • Synthesize tautomer analogs : Compare experimental activity/X-ray data to validate dominant forms (e.g., highlights crystallographic validation of tautomers) .

Q. What strategies elucidate the role of the 2-oxo-2-phenylethyl group in structure-activity relationships (SAR)?

  • Analog synthesis : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Molecular docking : Predict interactions with target proteins (e.g., kinases).
  • Free-Wilson analysis : Quantify substituent contributions to bioactivity, leveraging data from and on similar scaffolds .

Q. How to address contradictions in reported bioactivity data across similar compounds?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms) from studies like and .
  • Protease selectivity panels : Test off-target effects to explain variability.
  • Pharmacokinetic profiling : Assess bioavailability differences due to substituents (e.g., fluorine in enhances metabolic stability) .

Methodological Considerations

  • Synthetic Challenges : Multi-step routes risk low yields at cyclization stages. Consider microwave-assisted synthesis (not explicitly cited but inferred from ’s emphasis on controlled conditions) .
  • Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) to confirm assignments .
  • Advanced Characterization : Use dynamic NMR or X-ray photocrystallography () to study conformational flexibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。